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Abstract
Lanatoside B is a cardiac glycoside derived from the woolly foxglove plant, Digitalis lanata.

Like other compounds in its class, it has a long history of use in treating cardiac conditions

such as heart failure and atrial fibrillation. Its primary mechanism of action involves the

inhibition of the Na+/K+ ATPase, an enzyme crucial for maintaining cellular ion gradients. This

inhibition leads to a cascade of events culminating in increased cardiac contractility. Recent

research has also unveiled potential anticancer properties of lanatosides, implicating their

influence on various signaling pathways crucial for cancer cell proliferation and survival. This

technical guide provides a comprehensive overview of the structure and function of

Lanatoside B, including its mechanism of action, associated signaling pathways, and relevant

experimental protocols.

Chemical Structure
Lanatoside B is a complex organic molecule with the chemical formula C49H76O20 and a

molecular weight of approximately 985.11 g/mol .[1] Its structure consists of two main

components: a steroid nucleus known as an aglycone (or genin) and a carbohydrate moiety.

The aglycone of Lanatoside B is gitoxigenin. The sugar chain attached to the aglycone at the

C-3 position is composed of three digitoxose molecules and a terminal glucose molecule. A key

feature of the lanatosides is the presence of an acetyl group on the third digitoxose sugar.
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The detailed chemical name for Lanatoside B is (3β,5β,16β)-3-[(O-β-D-glucopyranosyl-(1→4)-

O-3-O-acetyl-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-

hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-14,16-dihydroxycard-20(22)-

enolide.[2]

The structural components of Lanatoside B are summarized in the table below:

Component Description

Aglycone Gitoxigenin

Sugar Moiety

A tetrasaccharide chain consisting of three

digitoxose units and one glucose unit. The third

digitoxose has an acetyl group.

Chemical Formula C49H76O20

Molecular Weight ~985.11 g/mol

Function and Mechanism of Action
Cardiotonic Effects: Inhibition of Na+/K+ ATPase
The primary and most well-understood function of Lanatoside B is its role as a cardiac

glycoside.[3][4] It exerts its therapeutic effects in heart failure and atrial fibrillation by inhibiting

the Na+/K+ ATPase pump in cardiac muscle cells (cardiomyocytes).[2][3][4][5]

The inhibition of the Na+/K+ ATPase pump leads to an increase in the intracellular

concentration of sodium ions. This, in turn, affects the function of the sodium-calcium

exchanger (NCX), which normally pumps calcium ions out of the cell. The elevated intracellular

sodium concentration reduces the efficiency of the NCX, leading to an accumulation of

intracellular calcium. This increased availability of calcium enhances the contractility of the

cardiac muscle, a positive inotropic effect that is beneficial in heart failure.[2][3][4]

While a specific IC50 value for Lanatoside B's inhibition of Na+/K+-ATPase is not readily

available in public literature, the inhibitory activity of cardiac glycosides is well-established. For

instance, the related cardiac glycoside digoxin has an IC50 for Na+/K+-ATPase in the

nanomolar range.[6][7]
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Anticancer Activity
Emerging research has highlighted the potential of cardiac glycosides, including the closely

related Lanatoside C, as anticancer agents.[5][8][9] While studies specifically on Lanatoside
B's anticancer mechanisms are less common, the structural similarity and initial comparative
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screenings suggest that the findings for Lanatoside C are highly relevant to Lanatoside B.[2]

[5] These studies reveal that lanatosides can induce apoptosis (programmed cell death) and

inhibit the proliferation of various cancer cells.[5][8][9] The anticancer effects appear to be

mediated through the modulation of multiple signaling pathways.

In prostate cancer cells, Lanatoside C has been shown to modulate the TNF/IL-17 signaling

pathway.[5] This pathway is involved in inflammation and immune responses, and its

dysregulation can contribute to tumor growth and survival.

Lanatoside C has been found to induce apoptosis in cholangiocarcinoma cells by inhibiting the

STAT3 signaling pathway.[9] This leads to a decrease in the expression of anti-apoptotic

proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, ultimately activating

caspases and triggering cell death.[9]

Signaling Pathways
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Studies on Lanatoside C have demonstrated its ability to suppress cancer cell growth by

attenuating the MAPK, Wnt/β-catenin, and PI3K/AKT/mTOR signaling pathways.[8][10] These

pathways are critical for cell proliferation, survival, and differentiation, and their inhibition can

lead to cell cycle arrest and apoptosis.[8][10]

The IC50 values for Lanatoside C against various cancer cell lines are presented below:
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Cell Line Cancer Type IC50 Value

MCF-7 Breast Cancer 0.4 ± 0.1 µM

A549 Lung Cancer 56.49 ± 5.3 nM

HepG2 Liver Cancer 0.238 ± 0.16 µM

Data from Reddy et al., 2019[8]

Experimental Protocols
Quantification of Lanatoside B by High-Performance
Liquid Chromatography (HPLC)
A common method for the quantitative determination of Lanatoside B in plant extracts involves

HPLC.

Sample Preparation: Dry leaf powder of Digitalis lanata is extracted with 50% methanol. The

extract is then cleaned up using a Sep-Pak C18 cartridge before HPLC analysis.

HPLC System: An octylsilyl bonded silica column is typically used.

Mobile Phase: A mixture of acetonitrile, methanol, and water is used as the mobile phase for

isocratic elution.

Detection: UV detection at 220 nm is employed for quantification.
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Measurement of Na+/K+ ATPase Activity
The activity of Na+/K+ ATPase is often assessed by measuring the rate of ATP hydrolysis,

which can be quantified by the amount of inorganic phosphate (Pi) released.
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Enzyme Source: Na+/K+ ATPase can be isolated from various tissues, such as cardiac

muscle or kidney, or from cultured cells.

Reaction Mixture: The enzyme preparation is incubated in a buffer containing ATP, Mg2+,

Na+, and K+.

Inhibition Assay: To measure the specific inhibition by Lanatoside B, parallel reactions are

set up with and without the compound. A control with ouabain, a well-known Na+/K+ ATPase

inhibitor, is also typically included.

Phosphate Detection: The reaction is stopped, and the amount of liberated inorganic

phosphate is measured using a colorimetric assay, such as the Fiske-Subbarow method or a

malachite green-based assay. The absorbance is read using a spectrophotometer.

Calculation: The difference in Pi production between the reactions with and without

Lanatoside B represents the degree of inhibition.

Conclusion
Lanatoside B is a potent cardiac glycoside with a well-defined mechanism of action centered

on the inhibition of Na+/K+ ATPase. This activity has been harnessed for the treatment of

cardiac disorders for many years. More recently, the exploration of its, and its close analogs',

anticancer properties has opened new avenues for therapeutic development. The ability of

lanatosides to modulate key signaling pathways involved in cancer progression underscores

their potential as repurposed drugs. Further research, particularly in elucidating the specific

anticancer mechanisms of Lanatoside B and in conducting clinical trials, is warranted to fully

realize its therapeutic potential beyond cardiology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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